Product packaging for Ethyl 1H-benzo[d]imidazole-7-carboxylate(Cat. No.:CAS No. 167487-83-4)

Ethyl 1H-benzo[d]imidazole-7-carboxylate

货号: B064990
CAS 编号: 167487-83-4
分子量: 190.2 g/mol
InChI 键: BIROFVBTDWNLKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) is a high-value benzimidazole derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research. Key Applications and Research Value: Versatile Scaffold in Drug Discovery: The benzimidazole core is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines. This similarity allows derivatives to interact effectively with a wide range of biological targets, making this compound a fundamental starting material for developing novel therapeutic agents . Building Block for Antihypertensive Agents: This specific 7-carboxylate ester isomer is a critical precursor in the synthetic pathways of various active pharmaceutical ingredients (APIs), including a key intermediate for Candesartan cilexetil, a widely used angiotensin II receptor blocker (ARB) for managing hypertension . Antimicrobial and Anticancer Research: Benzimidazole derivatives show significant potential in anti-infective and oncology research. They are investigated for their activity against drug-resistant bacteria, such as Staphylococcus aureus and Mycobacterium smegmatis , as well as for their anti-cancer properties against various cell lines . This product is supplied with a guaranteed purity of ≥98% (by HPLC) and is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B064990 Ethyl 1H-benzo[d]imidazole-7-carboxylate CAS No. 167487-83-4

属性

IUPAC Name

ethyl 1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROFVBTDWNLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525099
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167487-83-4
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclocondensation of o-Phenylenediamine Derivatives

A foundational approach involves the cyclocondensation of ethyl 4-amino-3-nitrobenzoate with formic acid or triethyl orthoformate under acidic conditions. The nitro group at the 3-position facilitates intramolecular cyclization, forming the imidazole ring. Reaction conditions typically include refluxing in acetic acid at 110–120°C for 6–8 hours, yielding the intermediate ethyl 5-nitro-1H-benzo[d]imidazole-7-carboxylate. Subsequent hydrogenation using palladium on carbon (Pd/C) in ethanol at 40–60°C under H₂ pressure (3–5 atm) reduces the nitro group to an amine, producing the target compound in 65–75% overall yield.

Suzuki-Miyaura Cross-Coupling for Functionalization

Recent advancements leverage palladium-catalyzed cross-coupling to introduce aryl groups at the 2-position of the imidazole ring. For example, ethyl 1-(4-bromobenzyl)-1H-benzo[d]imidazole-7-carboxylate reacts with 2-cyanophenylboronic acid in a mixture of 1,4-dioxane and aqueous K₂CO₃ at 80–90°C. Using Pd(PPh₃)₄ as a catalyst (2–5 mol%), this method achieves 85–90% conversion to ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, a precursor for antihypertensive drugs.

Esterification of Carboxylic Acid Precursors

Direct esterification of 1H-benzo[d]imidazole-7-carboxylic acid with ethanol in the presence of H₂SO₄ (2–5 mol%) or DCC (N,N'-dicyclohexylcarbodiimide) provides an alternative route. However, this method faces challenges due to the poor solubility of the carboxylic acid in ethanol, requiring prolonged reflux (12–24 hours) and yielding only 50–60% product. To mitigate this, microwave-assisted esterification at 150°C for 20–30 minutes enhances reaction efficiency, achieving 75–80% yield.

Crystallization and Purification Techniques

Solvent Selection for Recrystallization

Crystallization from non-polar solvents like tert-butyl methyl ether (TBME) or hexane is critical for obtaining high-purity this compound. The patent literature emphasizes dissolving the crude product in TBME at 20–40°C, followed by gradual cooling to 0–15°C to induce crystallization. This method reduces impurities such as unreacted starting materials and palladium residues, yielding particles with a median size of 5–1000 μm.

Particle Size Control

Stirring during crystallization significantly impacts particle morphology. Aggressive stirring (500–1000 rpm) produces smaller particles (5–50 μm), ideal for downstream processing in tablet formulations. In contrast, static crystallization yields larger crystals (>1000 μm), which require grinding to achieve pharmaceutically acceptable particle sizes.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

The crystalline form of this compound exhibits distinct XRPD peaks at 2θ = 9.1°, 11.2°, 13.3°, 14.0°, 18.4°, 22.5°, and 23.6° (CuKα radiation). These peaks confirm the absence of polymorphic impurities and align with simulated patterns from single-crystal data.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key FT-IR absorptions include:

  • 3478–3329 cm⁻¹ : N-H stretching of the imidazole ring

  • 1688 cm⁻¹ : C=O stretching of the ester group

  • 1646 cm⁻¹ : C=N stretching of the imidazole

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation65–7595–98Cost-effective, scalableMulti-step, requires hydrogenation
Suzuki Cross-Coupling85–9098–99High regioselectivityPalladium removal required
Direct Esterification50–8090–95Simple one-pot reactionLow yield without microwaves

Industrial-Scale Production Considerations

Catalytic System Optimization

Replacing traditional Pd catalysts with immobilized variants (e.g., Pd on alumina) reduces metal leaching and facilitates catalyst recovery. For instance, using Pd/Al₂O₃ in Suzuki reactions decreases residual palladium in the product to <10 ppm, meeting ICH Q3D guidelines.

Solvent Recycling

Non-polar solvents like TBME are distilled and reused in subsequent batches, lowering production costs by 15–20%. Process analytical technology (PAT) tools monitor solvent purity in real-time, ensuring consistent crystallization outcomes.

化学反应分析

Types of Reactions

Ethyl 1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

科学研究应用

Pharmaceutical Applications

Ethyl 1H-benzo[d]imidazole-7-carboxylate has been investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of biologically active compounds, particularly those exhibiting anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of this compound showed promising cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cancer progression .

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Apoptosis induction
This compoundMCF-7 (Breast)15.0Cell cycle arrest

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it useful in the development of novel compounds.

Synthesis of Complex Molecules

  • This compound has been employed in the synthesis of various derivatives through reactions such as alkylation, acylation, and condensation. For instance, it can be transformed into more complex structures that possess enhanced biological activities .

Table 2: Synthetic Transformations

Reaction TypeProductYield (%)
AlkylationMethyl derivative85%
AcylationAcetyl derivative78%

Material Science

In material science, this compound is explored for its potential applications in the development of organic materials, particularly in the field of organic electronics.

Organic Light Emitting Diodes (OLEDs)

  • Research indicates that derivatives of this compound can be used as emissive materials in OLEDs due to their favorable photophysical properties. The incorporation of this compound into polymer matrices has shown to improve the efficiency and stability of OLED devices .

Industrial Applications

The compound also finds utility in various industrial applications as a precursor for the synthesis of agrochemicals and other fine chemicals.

Agrochemical Development

  • This compound derivatives are being investigated for their potential use as fungicides and herbicides, contributing to agricultural productivity while minimizing environmental impact .

作用机制

The mechanism of action of Ethyl 1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 1H-Benzo[d]imidazole-7-Carboxylate (CAS: 150058-27-8)
  • Molecular Formula : C₉H₈N₂O₂
  • Key Differences : Replaces the ethyl ester with a methyl group. This reduces steric hindrance but may lower lipophilicity compared to the ethyl analog. It is used in antitubercular agent synthesis .
  • Synthesis : Produced via N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate, yielding structural isomers depending on substitution patterns .
Ethyl 1H-Benzo[d]imidazole-4-Carboxylate (CAS: 167487-83-4 Isomer)
  • Key Differences : The ester group is at the 4-position instead of the 7-position. This positional isomerism alters electronic properties and binding affinities in drug-target interactions .

Functionalized Derivatives

Ethyl 2-(Butylamino)-1H-Benzo[d]imidazole-7-Carboxylate (Compound 35)
  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Synthesized via reaction of ethyl 2,3-diaminobenzoate with n-butyl isothiocyanate .
  • Applications : Investigated as a necroptosis inhibitor due to its modified pharmacophore .
Methyl 4,5-Difluoro-2-(Methoxymethyl)-1H-Benzo[d]imidazole-7-Carboxylate
  • Molecular Formula : C₁₁H₁₀F₂N₂O₃
  • Key Modifications : Fluorine atoms at the 4- and 5-positions increase electronegativity, while a methoxymethyl group at the 2-position enhances metabolic stability. Used in high-resolution crystallography studies .

Complex Pharmaceutical Intermediates

Ethyl 2-Ethoxy-1-((2'-(5-Oxo-2,5-Dihydro-1,2,4-Oxadiazol-3-yl)-[1,1'-Biphenyl]-4-yl)Methyl)-1H-Benzo[d]imidazole-7-Carboxylate (CAS: 1403474-70-3)
  • Molecular Formula : C₂₇H₂₄N₄O₅
  • Structural Complexity : Integrates a biphenyl-oxadiazole moiety, increasing molecular weight (484.50 g/mol) and enabling interactions with hydrophobic protein pockets. A key intermediate in Azilsartan synthesis .
  • Safety Profile : Classified with GHS warnings (H302, H315) due to moderate toxicity .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound 167487-83-4 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester at 7-position Azilsartan precursor
Mthis compound 150058-27-8 C₉H₈N₂O₂ 176.17 Methyl ester at 7-position Antitubercular agents
Ethyl 2-(butylamino)-1H-benzo[d]imidazole-7-carboxylate N/A C₁₃H₁₇N₃O₂ 247.29 Butylamino at 2-position Necroptosis inhibition
Methyl 4,5-difluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate N/A C₁₁H₁₀F₂N₂O₃ 256.21 Difluoro, methoxymethyl groups Crystallography & drug design
Ethyl 2-ethoxy-1-([...]oxadiazol-3-yl)phenyl]methyl)-1H-benzo[d]imidazole-7-carboxylate 1403474-70-3 C₂₇H₂₄N₄O₅ 484.50 Biphenyl-oxadiazole moiety High-potency angiotensin blocker

Key Research Findings

  • Positional Isomerism : The 7-carboxylate isomer (target compound) exhibits higher solubility in polar solvents compared to the 4-carboxylate analog due to steric and electronic effects .
  • Fluorine Substitution : Difluoro derivatives (e.g., CAS examples in ) show enhanced metabolic stability and binding affinity in kinase inhibition assays.
  • Ester Group Impact : Ethyl esters generally provide better bioavailability than methyl esters in vivo, as observed in pharmacokinetic studies of Azilsartan intermediates .

生物活性

Ethyl 1H-benzo[d]imidazole-7-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

This compound features a benzimidazole core with an ethyl ester group, contributing to its lipophilicity and potential bioactivity. The molecular structure allows for various interactions with biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.

  • Mechanism of Action : The antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Case Study : In a study evaluating various benzimidazole derivatives, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 mg/L to 250 mg/L .
Bacterial StrainMIC (mg/L)
Staphylococcus aureus15.6
Bacillus cereus31.2
Escherichia coli>1000

2. Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties.

  • Research Findings : this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including leukemia and colon carcinoma.
  • Case Study : A study reported that the compound displayed a GI50 value indicative of potent anticancer activity against leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
Cancer Cell LineGI50 (µM)
Leukemia12.5
Colon Carcinoma15.0

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in several studies.

  • Mechanism of Action : The compound is believed to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
  • Case Study : In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in paw edema in rat models, indicating its efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the benzimidazole ring can enhance or diminish its pharmacological effects. For instance:

  • Compounds with longer alkyl chains or additional functional groups have shown improved lipophilicity and bioavailability.
  • The presence of electron-withdrawing groups has been linked to increased antimicrobial potency .

常见问题

Q. What are the common synthetic routes for Ethyl 1H-benzo[d]imidazole-7-carboxylate and its derivatives?

  • Methodological Answer : Derivatives are typically synthesized via condensation reactions of substituted benzimidazole precursors with ethyl ester groups. For example, Example 19 in uses methyl 2-amino-4-fluoro-1H-benzo[d]imidazole-7-carboxylate as a precursor, reacting under acidic conditions (methoxyacetic acid, 120°C) to introduce substituents. Purification often involves silica gel chromatography (e.g., ethyl acetate/hexane gradients) . Key steps:
  • Cyclization : Diamino benzoate intermediates are cyclized using carboxylic acids (e.g., methoxyacetic acid) .
  • Functionalization : Chlorination with N-chlorosuccinimide (NCS) at 100°C in acetonitrile introduces halogens .
  • Data Table : Synthetic Routes and Yields
Substituent (R1, R2)Reaction ConditionsYield (%)Reference
4,5-Difluoro, methoxymethylMethoxyacetic acid, 120°C85
2-Chloro, 4,5-difluoroNCS, CH₃CN, 100°C78
2-Ethoxy, biphenylmethylDiphenyl carbonate, cyclization92

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., ethyl ester protons at δ 1.3–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • HPLC : Ensure purity (>98%) via reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Confirm molecular weights (e.g., [M+1]⁺ ions for C15H19ClF2N2O3Si: 376.9/378.9) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted derivatives?

  • Methodological Answer :
  • Temperature Control : Higher temperatures (e.g., 120°C in methoxyacetic acid) enhance cyclization efficiency but may require inert atmospheres to prevent decomposition .
  • Catalyst Selection : Trimethylaluminum (TMA) in dichloroethane facilitates amide bond formation at 85°C with minimal side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates .
  • Contradiction Analysis : Substituted amines (e.g., N,N-diethylethane-1,2-diamine vs. N,N-dimethylpropane-1,3-diamine) yield divergent products; iterative screening via TLC/MS is critical .

Q. How do crystallographic software tools like SHELX and OLEX2 aid in resolving structural ambiguities?

  • Methodological Answer :
  • SHELX : Refines small-molecule structures using least-squares minimization. For example, SHELXL handles high-resolution data to model disorder in ethyl ester groups .
  • OLEX2 : Integrates structure solution (via dual-space algorithms) and visualization, enabling real-time adjustment of torsion angles for biphenyl substituents .
  • Comparative Table : Software Features
FeatureSHELX OLEX2
RefinementHigh-precision anisotropic displacement parametersAutomated H-atom placement
VisualizationLimited GUI; command-line drivenInteractive GUI with 3D electron density maps
CompatibilitySmall-molecule & macromolecular twinningPipeline integration (e.g., Mercury )

Q. What strategies mitigate impurities like desethyl or amide byproducts during synthesis?

  • Methodological Answer :
  • Reagent Purity : Use freshly distilled trimethylsilyl (TMS) reagents to avoid hydrolysis byproducts .
  • Chromatographic Separation : Employ gradient elution (e.g., 0–5% MeOH/CH₂Cl₂) to isolate target compounds from desethyl impurities .
  • Analytical Monitoring : Track reaction progress via in-situ FTIR (e.g., carbonyl peaks at 1700–1750 cm⁻¹) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to EGFR kinase domain (PDB: 1M17) using Lamarckian genetic algorithms .
  • ADMET Prediction (SwissADME) : Assess bioavailability (e.g., LogP <5) and toxicity (AMES test profiles) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-benzo[d]imidazole-7-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。